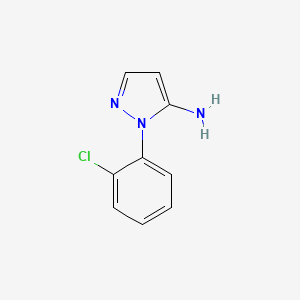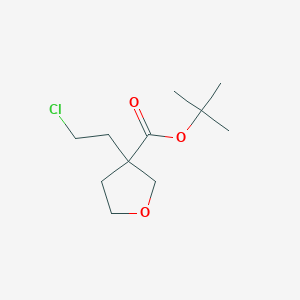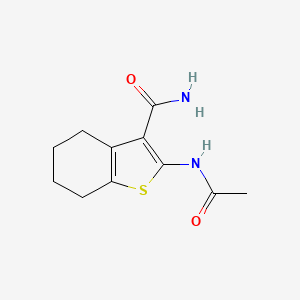![molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2](/img/structure/B2828088.png)
(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one” is a chemical compound . It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, and 1 ketone (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been described . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string "O=C2CCC1CCC1C2" . The compound has a molecular weight of 124.18028 g/mol . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H12O and a molecular weight of 124.18028 g/mol . More detailed physical and chemical properties would require additional data or experimental analysis.Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Syntheses
Martens and Lübben (1991) synthesized an enantiomerically pure bicyclic pyrrolidine derivative from "(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid" with high yield. This compound was utilized as an efficient chiral auxiliary in Michael-type reactions via enamines, highlighting its significance in enhancing the selectivity of chemical syntheses (J. Martens & S. Lübben, 1991).
Synthesis of Bicyclic Compounds
Gregory, Bullock, and Chen (1985) reported the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the compound's versatility in forming structures with a spiro center. This work emphasizes the compound's role in generating complex bicyclic frameworks, which have applications in developing pharmaceuticals and materials with unique properties (B. Gregory, E. Bullock, & Teng-song Chen, 1985).
Desymmetrization and Metathesis Reactions
Burke, Müller, and Beaudry (1999) explored a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octane skeletons, common in natural products, by desymmetrization of trienes via ring-closing metathesis. Their method provides a novel approach for accessing complex bicyclic structures, applicable in natural product synthesis and drug discovery (S. D. Burke, N. Müller, & C. Beaudry, 1999).
Polymerization and Material Science
Mühlbach and Schulz (1988) investigated the structure of 1-azabicyclo[4.2.0]octane and its homopolymerization, revealing insights into the monomer's conformation and the polymer's properties. This research underscores the potential of such compounds in the development of novel materials with specific mechanical and thermal properties (K. Mühlbach & R. C. Schulz, 1988).
Host-Guest Chemistry
Zhang, Gramlich, Wang, and Nau (2002) conducted a detailed study on the host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin. Their work provides valuable insights into the substituent effects on the kinetics and thermodynamics of complexation, highlighting the potential applications of these compounds in molecular recognition and sensor design (Xiangyang Zhang, G. Gramlich, Xiaojuan Wang, & W. Nau, 2002).
Propiedades
IUPAC Name |
(1S,6S)-2-azabicyclo[4.2.0]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJZEAQMCMDCMV-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)
![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)


![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)
![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)
